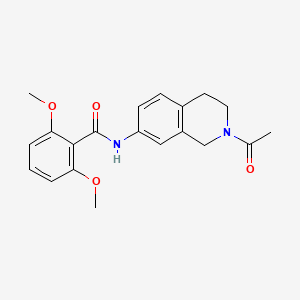

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

描述

属性

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)19-17(25-2)5-4-6-18(19)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDUUOSVDYNNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide typically involves multiple steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.

Coupling with Dimethoxybenzamide: The final step involves coupling the acetylated tetrahydroisoquinoline with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Anticancer Properties

Research indicates that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide exhibits notable anticancer activity.

Mechanisms of Action :

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines by targeting specific signaling pathways.

- Inhibition of Protein Kinases : It disrupts critical signaling pathways essential for cancer cell survival and proliferation.

Case Study : In vitro studies demonstrated that derivatives of tetrahydroisoquinoline exhibited significant cytotoxicity against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites, suggesting the potential of this compound as an anticancer agent .

Neuropharmacological Effects

The compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Potential Applications :

- Treatment of neurological disorders such as depression and anxiety.

Mechanism of Action :

- It may act as an inhibitor of certain enzymes or receptors that modulate neurotransmitter activity.

Antimicrobial Activity

In addition to its anticancer and neuropharmacological effects, the compound has demonstrated antimicrobial properties.

Research Findings :

- Preliminary studies suggest activity against various bacterial strains, indicating potential applications in treating infections .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Induces apoptosis; inhibits protein kinases; significant cytotoxicity against cancer cell lines. |

| Neuropharmacology | Modulates neurotransmitter systems; potential treatment for neurological disorders. |

| Antimicrobial Activity | Exhibits antimicrobial properties against various bacterial strains. |

作用机制

The exact mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and differentiation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several benzamide derivatives, particularly isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) and N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-difluorobenzamide (). Key differences lie in:

- Core Structure: The tetrahydroisoquinoline core vs. isoxazolyl (in isoxaben) or fluorinated benzamide (in the difluoro analog).

- Substituents: The acetyl group on the tetrahydroisoquinoline and methoxy groups on the benzamide vs. ethyl-methylpropyl and isoxazole (isoxaben) or fluorine atoms (difluoro analog).

Table 1: Structural and Functional Comparison

Mechanistic and Application Differences

- Isoxaben : A pre-emergent herbicide targeting cellulose biosynthesis in plants, widely used in agriculture. Its isoxazole core and lipophilic substituents enhance soil mobility and target binding .

- Tetrahydroisoquinoline Analogs: The acetylated tetrahydroisoquinoline scaffold is associated with interactions with neurotransmitter receptors (e.g., opioid or dopamine receptors). The dimethoxybenzamide group may influence solubility and binding affinity compared to the difluoro variant .

Pharmacokinetic and Toxicological Profiles

- Isoxaben : Low mammalian toxicity (LD50 >5,000 mg/kg in rats) due to selective action on plant cellulose synthesis .

生物活性

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide

- Molecular Formula : CHNO

- Molecular Weight : 316.36 g/mol

The biological activity of this compound involves several mechanisms:

- Receptor Interaction : The compound acts as a ligand for various receptors and enzymes, influencing cellular signaling pathways.

- Inhibition of Enzymes : It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through caspase-dependent pathways. The following table summarizes key findings from various studies:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | Induced 70% apoptosis after 48 hours | |

| MCF-7 | 5 µM | Reduced cell viability by 50% | |

| A431 | 20 µM | Inhibited proliferation significantly |

Neuroprotective Effects

There is evidence suggesting that the compound may have neuroprotective properties. It has been shown to mitigate neurotoxicity induced by glutamate in neuronal cultures:

- Mechanism : The compound appears to modulate glutamate receptor activity and reduce oxidative damage in neurons.

Case Studies

- Study on Apoptotic Induction :

-

Neuroprotection Against Oxidative Stress :

- A study conducted by Zhang et al. (2023) demonstrated that this compound could protect against oxidative stress-induced neuronal death in vitro. The study highlighted its potential for treating neurodegenerative diseases .

常见问题

Q. What are the recommended synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide?

The synthesis typically involves amide bond formation between 2,6-dimethoxybenzoic acid derivatives and functionalized tetrahydroisoquinoline precursors. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDCl with a tertiary amine base (e.g., DIPEA) to generate the reactive intermediate.

- Nucleophilic substitution : React the activated acid with a 7-amino-tetrahydroisoquinoline derivative bearing an acetyl group.

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) followed by recrystallization to achieve high purity.

Characterization is performed via H/C NMR, HRMS (e.g., TOF MS ES+), and elemental analysis .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use solvent diffusion (e.g., dichloromethane/methanol) to grow high-quality crystals.

- Data collection : Employ synchrotron radiation or in-house diffractometers (Mo-Kα or Cu-Kα radiation).

- Refinement : Use SHELX programs (e.g., SHELXL) for structure solution and refinement, ensuring accurate bond lengths/angles and verifying stereochemistry .

Q. What spectroscopic methods are critical for structural validation?

- NMR Spectroscopy : H and C NMR to confirm methoxy groups, acetyl protons, and tetrahydroisoquinoline backbone. NOESY/ROESY can resolve stereochemical ambiguities.

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF for exact mass confirmation (e.g., observed vs. calculated m/z).

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and amide bonds .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (association/dissociation rates).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray or cryo-EM structures of the target .

Q. What strategies address stereochemical challenges in synthesis and bioactivity?

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution.

- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during tetrahydroisoquinoline formation.

- Biological Testing : Compare activity of individual enantiomers in cell-based assays to identify stereospecific effects .

Q. How can metabolic stability and degradation pathways be assessed?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- Metabolite Identification : Use high-resolution LC-MS/MS (Q-TOF) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- CYP Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate drug-drug interaction risks .

Q. What approaches optimize solubility for in vivo studies?

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Scaffold Modification : Vary substituents on the tetrahydroisoquinoline (e.g., acetyl → propionyl) and benzamide (e.g., methoxy → ethoxy).

- Parallel Synthesis : Use automated synthesizers to generate a library of analogs.

- Bioactivity Profiling : Test derivatives in dose-response assays (e.g., IC determination) against disease-relevant targets .

Q. What analytical methods resolve conflicting bioactivity data across studies?

- Dose-Response Replication : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum batch).

- Off-Target Screening : Use kinome-wide profiling or proteome arrays to identify unintended interactions.

- Data Normalization : Apply statistical models (e.g., Z-score normalization) to account for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。